ACET

Vue d'ensemble

Description

Acetylene, also known as ethyne, is a hydrocarbon and the simplest alkyne with the chemical formula C₂H₂. It is a colorless gas widely used as a fuel and a chemical building block. Acetylene is highly reactive due to its carbon-carbon triple bond, making it a versatile compound in organic synthesis .

Méthodes De Préparation

Acetylene can be prepared through several methods:

Calcium Carbide Method: This involves the reaction of calcium carbide (CaC₂) with water to produce acetylene and calcium hydroxide. [ \text{CaC}_2 + 2\text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_2 + \text{Ca(OH)}_2 ]

Partial Combustion of Hydrocarbons: Acetylene can be produced by the partial combustion of hydrocarbons such as methane.

Electrothermal Cracking: This method involves the cracking of hydrocarbons in an electric arc furnace.

Thermal Cracking: Hydrocarbons are thermally cracked with heat carriers to produce acetylene.

Analyse Des Réactions Chimiques

Acetylene undergoes various types of chemical reactions:

Addition Reactions: Due to the presence of a triple bond, acetylene readily undergoes addition reactions with halogens, hydrogen halides, and other reagents.

Polymerization: Acetylene can polymerize to form polyacetylene, a conductive polymer.

Cyclization: Acetylene can undergo cyclization reactions to form aromatic compounds.

Applications De Recherche Scientifique

Neuroscience Research

Mechanism of Action

ACET operates as a selective antagonist for the GluK1 subtype of kainate receptors, which are integral to synaptic transmission and plasticity in the central nervous system. Studies have demonstrated that this compound effectively blocks NMDA receptor-independent long-term potentiation (LTP) at mossy fiber synapses in the hippocampus, contributing to our understanding of synaptic mechanisms involved in learning and memory processes .

Case Study: Physiological Role Investigation

In a study investigating the role of GluK1-containing kainate receptors, researchers utilized this compound to elucidate its effects on synaptic facilitation and calcium dynamics in presynaptic terminals. The findings indicated that this compound significantly reduced short-term facilitation of presynaptic calcium transients during high-frequency stimulation, suggesting its crucial role in modulating synaptic efficacy . The X-ray crystallography data further confirmed the binding characteristics of this compound with GluK1 receptors, providing insights into its pharmacological profile .

Microbial Fermentation

Use as a Carbon Source

this compound has emerged as a promising substrate for microbial fermentation processes, particularly in the production of valuable chemicals. Research indicates that using acetate as a carbon source can enhance the synthesis of various compounds such as succinic acid, itaconic acid, and isobutanol in Escherichia coli. This approach circumvents competition for carbohydrate substrates commonly used in fermentation, thereby offering an alternative pathway for chemical production .

Case Study: Production Efficiency

A comprehensive review highlighted the metabolic pathways utilized by E. coli when fed with acetate. Although significant progress has been made in developing synthetic pathways for chemical production using acetate, challenges remain regarding yield and titer levels necessary for commercial viability. The review emphasizes ongoing research efforts to optimize these pathways and improve production efficiency through genetic engineering and process optimization .

Comparative Data Table

To provide a clearer understanding of this compound's applications across different fields, the following table summarizes key findings:

| Application Area | Key Findings | Research Implications |

|---|---|---|

| Neuroscience | - Potent antagonist for GluK1 kainate receptors - Reduces calcium transients during stimulation | - Insights into synaptic mechanisms - Potential therapeutic targets for cognitive disorders |

| Microbial Fermentation | - Effective carbon source for E. coli - Enhances production of valuable chemicals | - Alternative to carbohydrate substrates - Addresses competition issues in fermentation |

Mécanisme D'action

The reactivity of acetylene is primarily due to its carbon-carbon triple bond, which makes it an excellent nucleophile and electrophile. The triple bond can participate in various addition reactions, making acetylene a versatile reagent in organic synthesis. The high energy of the triple bond also contributes to its reactivity in polymerization and cyclization reactions .

Comparaison Avec Des Composés Similaires

Acetylene is unique compared to other hydrocarbons due to its triple bond. Similar compounds include:

Ethylene (C₂H₄): Ethylene has a double bond and is less reactive than acetylene.

Propylene (C₃H₆): Propylene also has a double bond and is used in the production of polypropylene.

Butadiene (C₄H₆): Butadiene has two double bonds and is used in the production of synthetic rubber.

Acetylene’s high reactivity and versatility make it a valuable compound in various industrial and research applications.

Activité Biologique

ACET, or 2-Amino-3-(4-methylphenyl)propanoic acid, is a compound recognized for its specific activity as a kainate receptor antagonist, particularly targeting the GluK1 subtype. This article delves into its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Kainate Receptors

Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors that play critical roles in synaptic transmission and plasticity within the central nervous system. They are implicated in various neurological processes, such as learning and memory, and are involved in excitotoxicity related to neurodegenerative diseases. This compound serves as a potent antagonist for these receptors, specifically inhibiting GluK1-containing KARs.

Potency and Selectivity

This compound has been characterized as a highly potent antagonist with an inhibition constant (Kb) of approximately 1 nM for GluK1 receptors. It demonstrates selectivity by showing no significant effect on GluK2 or GluK3 receptors even at high concentrations (up to 100 µM) . This selectivity is crucial for research aiming to elucidate the physiological roles of specific receptor subtypes without off-target effects.

The mechanism by which this compound exerts its antagonistic effects involves blocking the receptor's ligand binding sites. The X-ray crystallography studies have shown that this compound binds to the ligand binding core of GluK1, similar to other known antagonists like UBP310. This binding prevents the activation of the receptor by endogenous ligands such as glutamate, thereby inhibiting downstream signaling pathways associated with synaptic facilitation and long-term potentiation (LTP) .

Electrophysiological Studies

Electrophysiological experiments using hippocampal slices have demonstrated that this compound effectively blocks NMDA receptor-independent LTP at mossy fiber-CA3 synapses. This action was confirmed through paired-pulse facilitation assays, where this compound reduced presynaptic calcium transients during high-frequency stimulation .

Case Studies

- Synaptic Facilitation : In a study examining the role of GluK1 in synaptic facilitation, researchers found that this compound significantly reduced short-term facilitation in giant mossy fiber boutons. This suggests that GluK1-containing KARs are essential for maintaining synaptic efficacy during repetitive stimulation .

- Neuroprotective Effects : Another study explored the neuroprotective potential of this compound in models of excitotoxicity induced by glutamate. The administration of this compound resulted in reduced neuronal death and improved functional outcomes in animal models, highlighting its potential therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Propriétés

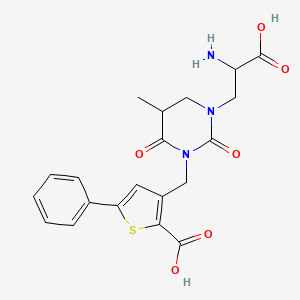

IUPAC Name |

3-[[3-(2-amino-2-carboxyethyl)-5-methyl-2,6-dioxo-1,3-diazinan-1-yl]methyl]-5-phenylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6S/c1-11-8-22(10-14(21)18(25)26)20(29)23(17(11)24)9-13-7-15(30-16(13)19(27)28)12-5-3-2-4-6-12/h2-7,11,14H,8-10,21H2,1H3,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAMYRWMIRGBQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)N(C1=O)CC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of acetazolamide (ACET)?

A1: Acetazolamide (this compound) is a potent inhibitor of carbonic anhydrase, an enzyme found in various tissues including red blood cells, kidneys, and the central nervous system [, ].

Q2: How does the inhibition of carbonic anhydrase by this compound affect the body?

A2: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate ions and protons. Inhibition of this enzyme by this compound leads to a decrease in bicarbonate reabsorption in the proximal tubules of the kidneys, resulting in increased urinary excretion of bicarbonate, sodium, and water. This diuresis has a variety of clinical applications, including the treatment of glaucoma and altitude sickness [, ].

Q3: Does this compound affect ventilation in patients with chronic obstructive pulmonary disease (COPD)?

A3: Yes, this compound therapy can improve gas exchange in patients with COPD. Studies have shown that this compound can decrease daytime arterial carbon dioxide tension (PaCO2) and nighttime end-tidal carbon dioxide tension (PETCO2) in hypoxemic COPD patients. This compound treatment also appears to improve subjective sleep quality in this population [, ].

Q4: What is the molecular formula and weight of acetazolamide (this compound)?

A4: The molecular formula of this compound is C4H6N4O3S2, and its molecular weight is 222.25 g/mol.

Q5: How stable is acetazolamide (this compound) in solution?

A5: The stability of this compound in solution can vary depending on factors such as pH, temperature, and the presence of excipients. Formulation strategies are often employed to improve its stability and solubility in pharmaceutical preparations [].

Q6: Does acetazolamide (this compound) have any catalytic properties?

A6: While this compound is primarily known for its inhibitory effects on carbonic anhydrase, it is not typically considered a catalyst itself.

Q7: Have there been any computational studies on acetazolamide (this compound) and its interactions with carbonic anhydrase?

A7: While specific computational studies were not mentioned in the provided abstracts, computational chemistry techniques like molecular docking and molecular dynamics simulations are frequently used to study drug-target interactions, including those of this compound and carbonic anhydrase [].

Q8: What are some common formulation strategies used to improve the stability or solubility of acetazolamide (this compound) in pharmaceutical products?

A8: Common strategies include adjusting the pH of the formulation, using specific salt forms of the drug, adding stabilizing agents or excipients, and choosing appropriate packaging materials.

Q9: Is there specific information available regarding the SHE regulations pertaining to the handling and disposal of acetazolamide (this compound)?

A10: While the provided abstracts do not mention specific SHE regulations, researchers and manufacturers are expected to adhere to all relevant safety guidelines and regulations for handling, storage, and disposal of this compound and related compounds [].

Q10: What is the typical route of administration for acetazolamide (this compound) in clinical settings?

A11: this compound can be administered orally or intravenously depending on the clinical indication and desired onset of action [, , , ].

Q11: What are some of the key applications of acetazolamide (this compound) in research and clinical practice?

A12: Research applications include investigating the role of carbonic anhydrase in various physiological and pathological processes, while clinical uses encompass the treatment of glaucoma, altitude sickness, and certain neurological disorders [, , , , ].

Q12: Are there any known instances of resistance developing to acetazolamide (this compound) therapy?

A12: While the provided abstracts do not explicitly mention resistance mechanisms, prolonged use of any drug can potentially lead to decreased efficacy due to various factors, including altered drug metabolism or target modification.

Q13: Are there any known long-term effects associated with the use of acetazolamide (this compound)?

A14: While generally considered safe when used appropriately, this compound, like any medication, can have potential side effects. Long-term use may require monitoring for electrolyte imbalances and other potential adverse events. It's always crucial to consult with a healthcare professional for any health concerns and before starting or stopping any medication [].

Q14: Have there been any attempts to develop targeted delivery systems for acetazolamide (this compound) to enhance its efficacy or reduce potential side effects?

A14: While the provided abstracts do not detail targeted delivery systems, research in drug delivery constantly explores novel approaches to improve drug efficacy and safety profiles.

Q15: Are there any specific biomarkers that are routinely used to monitor the efficacy or potential adverse effects of acetazolamide (this compound) therapy?

A16: Clinical monitoring of this compound therapy often involves assessing electrolyte levels, kidney function, and other relevant blood parameters [, ].

Q16: What analytical techniques are commonly employed for the detection and quantification of acetazolamide (this compound) in biological samples?

A17: Various analytical techniques, such as high-performance liquid chromatography (HPLC) [, , ] and potentially mass spectrometry, can be employed to detect and quantify this compound in biological matrices like plasma or urine.

Q17: How does the dissolution rate of acetazolamide (this compound) impact its bioavailability and overall effectiveness?

A19: The dissolution rate of a drug, particularly those administered orally, can significantly affect its absorption rate and, consequently, its bioavailability. Formulation strategies are often employed to optimize dissolution and enhance the drug's therapeutic efficacy [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.